1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone, also known as BMS-816336, is a small molecule drug developed by Bristol Myers Squibb. It acts as a selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is critical in converting inactive cortisone to active cortisol. This mechanism is particularly relevant in metabolic processes related to conditions like type 2 diabetes and metabolic syndrome .
The synthesis of BMS-816336 involves several key steps, starting from commercially available precursors. The process typically includes:
The synthetic route employs various organic solvents and may involve catalysts under controlled temperature and pressure conditions to optimize yield and purity. Industrial production would focus on streamlining these processes for efficiency while adhering to regulatory standards .
The molecular formula for BMS-816336 is C22H29NO3. The compound features an azetidine ring connected to a hydroxylated adamantane derivative, which contributes to its unique properties.
This structural information is essential for understanding its interactions and reactivity in biological systems .
BMS-816336 can undergo several chemical transformations:
Common reagents for these reactions include:
These reactions are crucial for understanding the metabolic pathways and potential side effects of BMS-816336 in vivo .
BMS-816336 functions primarily as an inhibitor of 11β-HSD1. By blocking this enzyme, it reduces the conversion of cortisone to cortisol, leading to decreased cortisol levels in tissues. This action has implications for reducing insulin resistance and improving metabolic profiles in conditions such as type 2 diabetes .
BMS-816336 is typically characterized by:
The compound exhibits properties typical of small molecule drugs:
These properties are critical for formulation development and pharmacokinetic studies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3